5-ethyl-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-ethyl-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of various derivatives .
Mode of Action
It is suggested that related compounds may modulate mrgprx2, a receptor involved in pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders .
Pharmacokinetics
Related compounds have been synthesized and purified using column chromatography
Result of Action
Related compounds have been suggested to ease conditions caused by ige independent activation of mrgprx2 or its orthologs .
Action Environment
It is suggested that related compounds may modulate mrgprx2, a receptor involved in pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders . This suggests that the compound’s action may be influenced by factors that affect the activation of this receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of an appropriate aromatic precursor followed by the introduction of the ethyl and fluorophenyl groups. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then alkylated with ethyl iodide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-2-methoxybenzenesulfonamide: Lacks the fluorophenyl group, which may result in different biological activity.
N-(4-fluorophenyl)-2-methoxybenzenesulfonamide: Lacks the ethyl group, potentially affecting its chemical reactivity and interactions.
5-ethyl-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.
Uniqueness
The presence of both the ethyl and fluorophenyl groups in 5-ethyl-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide makes it unique compared to its analogs
Properties
IUPAC Name |
5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-3-11-4-9-14(20-2)15(10-11)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGYBRRWQPCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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